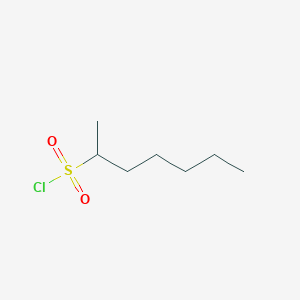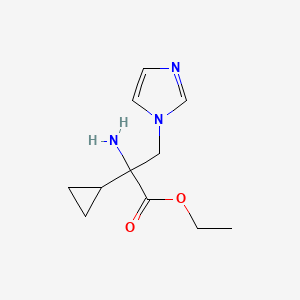
Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate is a compound that features a unique combination of a cyclopropyl group and an imidazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.
Introduction of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia, followed by further functionalization to introduce the desired substituents.
Coupling of the Two Fragments: The cyclopropyl and imidazole fragments are then coupled through a series of reactions, such as nucleophilic substitution or addition reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro or tetrahydro forms.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, cyclopropyl-containing compounds, and amino acid analogs.
科学的研究の応用
Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the cyclopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the imidazole ring, leading to different reactivity and applications.
Imidazole-4-acetic acid: Contains the imidazole ring but has a different substitution pattern, affecting its biological activity.
The uniqueness of this compound lies in the combination of the cyclopropyl and imidazole groups, which imparts distinct properties and makes it a valuable compound for various applications.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
ethyl 2-amino-2-cyclopropyl-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-10(15)11(12,9-3-4-9)7-14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3 |
InChIキー |
SDLZEPGCIKPEKE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CN1C=CN=C1)(C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



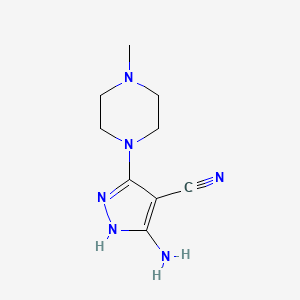
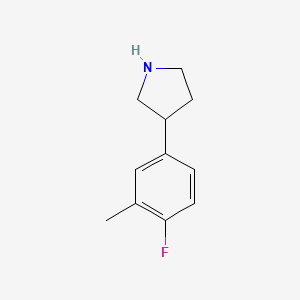
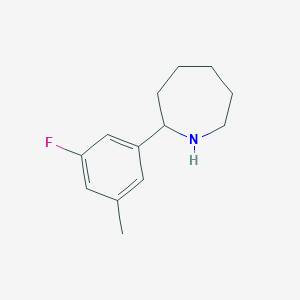
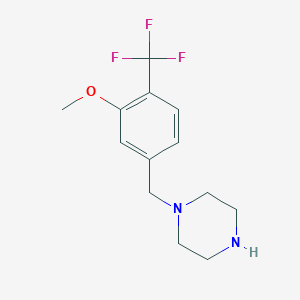
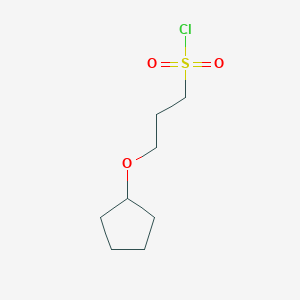

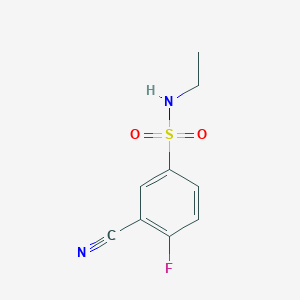
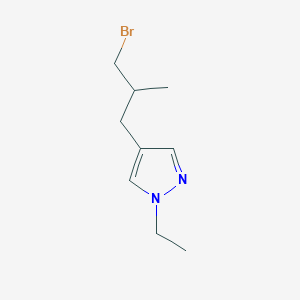

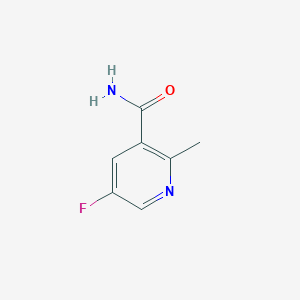

![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
